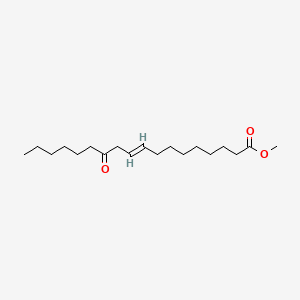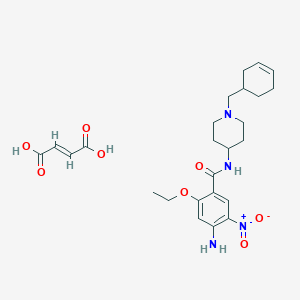
Chaetomellic acid A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chaetomellic acid A is an organic compound characterized by its unique structure, which includes a double bond and a long alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chaetomellic acid A can be achieved through several methods. One common approach involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chaetomellic acid A undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: The carboxylic acid groups can undergo nucleophilic substitution reactions to form esters, amides, or anhydrides using reagents like alcohols, amines, or acyl chlorides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) or OsO4 in water.
Reduction: H2 gas with Pd/C or PtO2 in ethanol.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Epoxides: and from oxidation.
Alkanes: from reduction.
Esters: , , and from substitution reactions.
Applications De Recherche Scientifique
Chaetomellic acid A has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Mécanisme D'action
The mechanism of action of Chaetomellic acid A involves its interaction with specific molecular targets and pathways. For example, its carboxylic acid groups can form hydrogen bonds with proteins, affecting their structure and function. The long alkyl chain may also interact with lipid membranes, altering their properties and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-methyl-3-dodecylbut-2-enedioic acid
- (E)-2-methyl-3-hexadecylbut-2-enedioic acid
- (E)-2-methyl-3-octadecylbut-2-enedioic acid
Uniqueness
Chaetomellic acid A is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C19H34O4 |
|---|---|
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
(E)-2-methyl-3-tetradecylbut-2-enedioic acid |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21/h3-15H2,1-2H3,(H,20,21)(H,22,23)/b17-16+ |
Clé InChI |
ULSDRNDLXFVDED-WUKNDPDISA-N |
SMILES isomérique |
CCCCCCCCCCCCCC/C(=C(/C)\C(=O)O)/C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCC(=C(C)C(=O)O)C(=O)O |
Synonymes |
chaetomellic acid A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-4-[(2R)-9-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1232858.png)





![(2E,4R)-2-[(2E)-2-[(1S,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-hydroxycyclohexan-1-one](/img/structure/B1232867.png)
![(E)-2-(hydroxymethyl)-3-[(1S,6S)-3-(hydroxymethyl)-6-propan-2-ylcyclohex-2-en-1-yl]prop-2-enoic acid](/img/structure/B1232868.png)

![(11E,13Z)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,7,9,13-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B1232872.png)



